Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate
Overview
Description
Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
Synthesis Approaches:
- Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate has been synthesized from commercially available materials through acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
- Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized from L-cystine in an overall yield of 54% through acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014).
Chemical Properties and Applications:
- Tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate was investigated as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, displaying a molecule in an extended conformation stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding (Abbas et al., 2009).
- The preparation of tert-butyldiphenylsilanes with different functional groups was presented, and the molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis, shedding light on the intermolecular interaction patterns in the molecular crystalline state (Bauer et al., 2021).
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group . This reactivity can influence the compound’s interaction with various biological targets.
Mode of Action
The tert-butyl group in the compound can elicit a unique reactivity pattern, which can influence its interaction with its targets . The methoxy(methyl)amino and oxobutylcarbamate groups may also play a role in the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a tert-butyl group have been known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways .
Result of Action
The unique reactivity pattern of the tert-butyl group can potentially influence the compound’s effects at the molecular and cellular levels .
properties
IUPAC Name |
tert-butyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)12-8-6-7-9(14)13(4)16-5/h6-8H2,1-5H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDBABWMOLDZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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